Bienvenue dans la boutique en ligne BenchChem!

Lymphoscan

Radioimmunodetection B-cell lymphoma staging imaging protocol efficiency

Lymphoscan (bectumomab) is a murine monoclonal antibody Fab' fragment directed against the CD22 antigen on B-lymphocytes, labeled with technetium-99m (⁹⁹ᵐTc) for single-photon emission computed tomography (SPECT) imaging. Developed by Immunomedics, Inc., it is indicated for the detection, staging, and follow-up of B-cell non-Hodgkin's lymphoma (NHL).

Molecular Formula S3Sb2
Molecular Weight 339.7 g/mol
CAS No. 1345-04-6
Cat. No. B224265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLymphoscan
CAS1345-04-6
Synonymsectumomab
IMMU-LL2-Fab
LymphoSCAN
MAb LL2 (EPB2)
monoclonal antibody IMMU-LL2-Fa
Molecular FormulaS3Sb2
Molecular Weight339.7 g/mol
Structural Identifiers
SMILESS1[Sb]2S[Sb]3S[Sb]1S[Sb](S2)S3
InChIInChI=1S/3S.2Sb
InChIKeyIHBMMJGTJFPEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, Practically insoluble in water, In water, 0.002/100 at 20 °C (decomposes), Soluble in concentrated hydrochloric acid, For more Solubility (Complete) data for Antimony trisulfide (7 total), please visit the HSDB record page.

Lymphoscan (Bectumomab, Tc-99m–LL2 Fab'): A CD22-Targeted Radioimmunodiagnostic Agent for B-Cell Non-Hodgkin's Lymphoma


Lymphoscan (bectumomab) is a murine monoclonal antibody Fab' fragment directed against the CD22 antigen on B-lymphocytes, labeled with technetium-99m (⁹⁹ᵐTc) for single-photon emission computed tomography (SPECT) imaging . Developed by Immunomedics, Inc., it is indicated for the detection, staging, and follow-up of B-cell non-Hodgkin's lymphoma (NHL) . The agent is supplied as a single-vial kit containing 1 mg of the Fab' fragment, designed for instant labeling with ⁹⁹ᵐTc-pertechnetate, enabling same-day imaging protocols . Unlike metabolic tracers such as ¹⁸F-FDG or transferrin-receptor agents like ⁶⁷Ga-citrate, Lymphoscan provides antigen-specific targeting of CD22-positive B-cell lymphoma lesions, a differentiation that directly impacts diagnostic specificity in certain clinical contexts .

Why ⁹⁹ᵐTc-Labeled B-Cell Lymphoma Imaging Agents Cannot Be Freely Interchanged with Lymphoscan


Although multiple radiopharmaceuticals are available for imaging B-cell NHL, they differ fundamentally in their targeting mechanism, molecular format, and resultant clinical performance. ¹⁸F-FDG PET provides metabolic imaging without antigen specificity; ⁶⁷Ga-citrate targets transferrin receptors rather than a lymphoma-specific antigen; and ⁹⁹ᵐTc-rituximab or ¹¹¹In-ibritumomab tiuxetan target CD20 rather than CD22. Lymphoscan's Fab' fragment format confers faster blood clearance and lower immunogenicity compared to intact IgG antibodies , while its CD22 specificity offers distinct performance characteristics in low-grade lymphoma and central nervous system (CNS) disease that are not replicated by CD20-directed or metabolic agents . These mechanistic and pharmacokinetic differences translate into quantifiable variations in sensitivity, imaging timeline, and anatomic lesion detection that preclude simple interchangeability .

Quantitative Differential Evidence for Lymphoscan vs. Comparator Imaging Agents in B-Cell NHL


Reduced Imaging Timeline: 24-Hour vs. 72-Hour Protocol Compared to ⁶⁷Ga-Citrate

In a prospective head-to-head study of 13 patients with histologically confirmed B-cell NHL encompassing 43 lesions, ⁹⁹ᵐTc-LL2 (Lymphoscan) required only 24 hours to complete imaging, compared to 72 hours for ⁶⁷Ga-citrate scanning . This 3-fold reduction in total imaging time was achieved while maintaining an equivalent overall sensitivity of 80% for both agents across all lesions . The study further reported that ⁹⁹ᵐTc-labeled LL2 antibodies were rapid to use and safe, with no adverse reactions observed .

Radioimmunodetection B-cell lymphoma staging imaging protocol efficiency ⁶⁷Ga-citrate comparison

Grade-Dependent Sensitivity Advantage: 82% for Low-Grade NHL vs. 71% for ⁶⁷Ga-Citrate

In the same prospective comparative trial, Lymphoscan demonstrated significantly higher sensitivity in low-grade B-cell NHL patients: 82% for ⁹⁹ᵐTc-LL2 versus 71% for ⁶⁷Ga-citrate . Conversely, ⁶⁷Ga-citrate outperformed Lymphoscan in high-grade NHL (100% versus 75%) . This grade-dependent differential was corroborated by the Lamonica et al. study (2002), which found that Lymphoscan excelled at defining small-volume, low-grade disease and was superior to radiogallium at six sites, five of which involved low-grade tumor .

Low-grade lymphoma radioimmunoscintigraphy sensitivity comparison CD22 targeting

CNS Lymphoma Detection: 100% Sensitivity and Specificity in AIDS-Related Brain Lymphoma

Kramer et al. (1997) evaluated Lymphoscan in 7 AIDS patients with 35 sites of suspected lymphoma and reported 100% sensitivity and 100% specificity for CNS (brain) parenchymal lesions . This perfect accuracy in CNS lymphoma detection was achieved in a population where radiographic manifestations of lymphoma often mimic opportunistic infections and other neoplasms . Overall sensitivity across all sites was 92% with 86% specificity; Lymphoscan was correctly negative in sites of coexisting adenocarcinoma and pneumonia . This CNS performance represents a distinct differentiation from ⁶⁷Ga-citrate, which has limited utility in brain imaging due to poor blood-brain barrier penetration and high background activity .

CNS lymphoma AIDS-related lymphoma brain imaging diagnostic accuracy

Pre-RIT Targeting Probe: Detection of Five Occult Sites Missed by Conventional Imaging Including FDG-PET

In a retrospective analysis of 21 patients (7 staging, 14 pre-RIT), conventional imaging (CT, ⁶⁷Ga, FDG-PET, bone marrow biopsy) defined 117 disease sites; Lymphoscan revealed 56% (66/117) of these sites . Critically, in 4 patients, Lymphoscan uncovered five additional disease sites not evident by any conventional modality, including FDG-PET . Lymphoscan also identified one brain lesion outside the standard asymptomatic work-up region . The agent excelled in head and neck disease detection and showed particular utility for defining small-volume, low-grade disease prior to radioimmunotherapy (RIT) .

Radioimmunotherapy planning occult disease detection FDG-PET comparison pre-treatment targeting

Staging Impact: 94% Correct Staging Rate in Low-Grade NHL with Upstaging in 19% of Patients

Blend et al. (1995) evaluated 30 adult B-cell NHL patients with ⁹⁹ᵐTc-LL2 Fab' and reported an overall sensitivity of 90% for known lesions and 89% for suspected lesions, with a positive predictive value of 96% . Among low-grade NHL patients, 15 of 16 (94%) were correctly staged, and importantly, 3 of these 16 patients (19%) were correctly upstaged based on Lymphoscan findings; similarly, 2 of 13 (15%) intermediate-grade patients were correctly upstaged . The study established that sensitivity decreased when total tumor burden exceeded approximately 100 g, defining the optimal patient population for this agent .

Lymphoma staging patient upstaging clinical management impact tumor burden

Kit Convenience: Single-Vial Instant Labeling vs. Multi-Step Radiolabeling Procedures

The Lymphoscan product is supplied as a single-vial kit containing 1 mg of the Fab' fragment of LL2, designed for instant labeling with ⁹⁹ᵐTc-pertechnetate at approximately 925 MBq (25 mCi) . This contrasts with ⁹⁹ᵐTc-rituximab preparations, which require multi-step radiolabeling procedures (e.g., photo-activation or Hynic-chelation) that demand specialized radiopharmacy expertise and quality control . While ¹¹¹In-ibritumomab tiuxetan (Zevalin imaging dose) also requires complex chelation chemistry and has a longer physical half-life (67.9 hours vs. 6.0 hours for ⁹⁹ᵐTc), adding logistical complexity .

Radiopharmacy workflow kit formulation radiolabeling efficiency operational convenience

Optimal Application Scenarios for Lymphoscan Based on Quantitative Evidence


Staging and Restaging of Low-Grade (Indolent) B-Cell Non-Hodgkin's Lymphoma

Lymphoscan's 82% sensitivity in low-grade NHL (vs. 71% for ⁶⁷Ga-citrate) and 94% correct staging rate with 19% upstaging impact make it particularly suitable for initial staging and restaging of follicular and other indolent B-cell lymphomas. Procurement should be prioritized for centers managing a high volume of low-grade NHL patients, where the agent's CD22 targeting provides a quantifiable diagnostic advantage over transferrin-receptor-based imaging, especially for detecting small-volume disease (<100 g tumor burden) .

Detection of CNS Lymphoma in Immunocompromised Patients

With 100% sensitivity and 100% specificity for brain parenchymal lymphoma lesions in AIDS patients , Lymphoscan addresses an unmet diagnostic need in a population where CNS lesions may represent lymphoma, toxoplasmosis, or other opportunistic infections. Procurement is warranted for academic medical centers and HIV/AIDS referral hospitals where differentiating CNS lymphoma from infection is a frequent and clinically urgent diagnostic challenge.

Pre-Radioimmunotherapy (Pre-RIT) Patient Selection and Targeting Assessment

Lymphoscan's ability to detect five occult disease sites missed by FDG-PET and conventional imaging in 4 of 21 patients positions it as a valuable companion diagnostic for CD22-directed radioimmunotherapy (e.g., ¹³¹I-LL2 or ⁹⁰Y-LL2). Procurement is justified for clinical centers conducting or planning RIT programs, where pre-treatment targeting confirmation is required to verify CD22 expression and map the full extent of disease prior to therapeutic isotope administration.

Same-Day Nuclear Medicine Workflow for Lymphoma Imaging

The 24-hour imaging protocol enabled by Lymphoscan's ⁹⁹ᵐTc label (vs. 72 hours for ⁶⁷Ga-citrate) combined with instant single-vial kit labeling supports efficient same-day or next-day nuclear medicine scheduling. Procurement is advantageous for high-throughput nuclear medicine departments seeking to optimize camera utilization, reduce patient recall visits, and accelerate time-to-diagnosis in lymphoma patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lymphoscan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.